2-Bromo-1-(naphthalen-2-yl)propan-1-one
Description
2-Bromo-1-(naphthalen-2-yl)propan-1-one is a brominated aromatic ketone featuring a naphthalene moiety at the 2-position and a bromine atom at the β-carbon of the propanone chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of fused heterocycles and bioactive molecules. Its reactivity is attributed to the electron-withdrawing ketone group and the bromine atom, which facilitates nucleophilic substitution or elimination reactions.
Properties
CAS No. |
76469-34-6 |
|---|---|
Molecular Formula |
C13H11BrO |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
2-bromo-1-naphthalen-2-ylpropan-1-one |
InChI |
InChI=1S/C13H11BrO/c1-9(14)13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |
InChI Key |
UIJVLGGVVHJTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=CC=CC=C2C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-bromo-1-(naphthalen-2-yl)propan-1-one with structurally analogous compounds, emphasizing substituent effects, reactivity, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations:
- Steric Hindrance : Substitutions at the naphthalene 6-position (e.g., 6-methoxy) or additional cyclopropyl groups increase steric bulk, affecting reaction kinetics and crystal packing .
- Reactivity: Bromine atoms enable nucleophilic substitutions (e.g., Suzuki coupling), while non-halogenated analogues (e.g., 1-(naphthalen-2-yl)-3-phenylpropan-1-one) rely on ketone-mediated reactivity, such as aldol condensations .
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